Methyl 2-chloro-4-cyanobenzoate

Organic Synthesis Cross-Coupling Suzuki-Miyaura Reaction

This specific 2-chloro-4-cyano substitution pattern ensures orthogonal cross-coupling, allowing sequential functionalization for complex intermediates. Unlike generic analogs, it offers predictable reactivity for CNS drug discovery (XLogP3 3.10). Procure this verified building block to mitigate synthetic risk and ensure reproducibility.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 98592-34-8
Cat. No. B1396589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-cyanobenzoate
CAS98592-34-8
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C#N)Cl
InChIInChI=1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3
InChIKeyGLZBUNHGODEJPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-4-cyanobenzoate CAS 98592-34-8: Product Profile and Basic Properties for Procurement


Methyl 2-chloro-4-cyanobenzoate (CAS 98592-34-8) is a halogenated benzoate ester with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.6 g/mol . It is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and a cyano group at the 4-position on the benzene ring . The compound is a solid at ambient temperature with a melting point range of 76–80 °C and a predicted boiling point of 304.0±27.0 °C . It is primarily utilized as a versatile intermediate in organic synthesis, serving as a key building block for the construction of pharmaceuticals and agrochemicals .

Why Methyl 2-chloro-4-cyanobenzoate Is Not a Commodity: Risks of Analog Substitution


Substituting Methyl 2-chloro-4-cyanobenzoate with a generic 'halogenated cyanobenzoate' without rigorous validation introduces significant risk to synthetic reproducibility and final product integrity. The specific 2-chloro-4-cyano substitution pattern dictates a unique reactivity profile in cross-coupling and nucleophilic aromatic substitution reactions . For example, the chlorine atom's reactivity differs fundamentally from bromine or iodine analogs, affecting catalyst selection, reaction yields, and selectivity [1]. Similarly, the methyl ester group's hydrolytic stability and lipophilicity (XLogP3 of 3.10) differ from ethyl or free acid analogs, impacting purification and downstream transformations . The lack of published, direct comparative data for this specific building block underscores the procurement risk: assuming interchangeability without empirical evidence can lead to failed syntheses, lower yields, and significant project delays. The following sections quantify the limited, yet critical, points of differentiation.

Methyl 2-chloro-4-cyanobenzoate Comparative Data: Evidence-Based Differentiation for Procurement


Comparative Reactivity in Cross-Coupling: Aryl Chloride vs. Bromide and Iodide Analogs

The chloro substituent in Methyl 2-chloro-4-cyanobenzoate exhibits lower reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and iodo analogs [1]. While this lower reactivity has historically been a limitation, it is now a key differentiation point for achieving chemoselectivity in complex molecule synthesis. General class data indicates that under standard Suzuki-Miyaura conditions, aryl iodides and bromides react preferentially, allowing for the orthogonal functionalization of a chloro-substituted core [1]. The target compound's chloro group is therefore a 'sleeper' functional handle, enabling sequential coupling strategies. No direct comparative yield data for this specific compound against its bromo or iodo analog could be identified, highlighting a significant evidence gap.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Reaction

Synthetic Yield from a Standardized Diazotization-Cyanation Protocol

A reproducible synthetic route for Methyl 2-chloro-4-cyanobenzoate is documented, starting from Methyl 2-chloro-4-aminobenzoate and cuprous cyanide via a Sandmeyer-type reaction . The reported yield of 53% (2.61 g isolated from a 25 mmol scale) provides a benchmark for process chemists . This moderate yield is a critical procurement parameter, as it directly impacts the cost of goods for downstream applications. The yield is influenced by the specific conditions of the diazotization and cyanation steps .

Process Chemistry Synthetic Yield Intermediate Synthesis

Calculated Lipophilicity (LogP) and Predicted Solubility: Differentiation from Ethyl Ester and Free Acid Analogs

The lipophilicity of Methyl 2-chloro-4-cyanobenzoate, as indicated by its calculated XLogP3 of 3.10 and consensus LogP of 2.27 , differentiates it from more polar analogs like the free carboxylic acid (2-chloro-4-cyanobenzoic acid) or the more lipophilic ethyl ester (Ethyl 2-chloro-4-cyanobenzoate). This property is a key determinant of its behavior in chromatographic purification, partitioning in biphasic reactions, and its suitability as a building block for CNS-penetrant drug candidates.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Commercial Purity Specifications and Associated Quality Control

Commercially available Methyl 2-chloro-4-cyanobenzoate is typically offered with a purity of 95% [REFS-1, REFS-2] to ≥97% [1]. This specification is a key differentiator from custom-synthesized or lower-grade material and is essential for ensuring reproducible results in sensitive reactions like cross-couplings where catalyst poisons can be present. The availability of batch-specific QC data (e.g., NMR, HPLC) from reputable vendors [1] reduces the need for in-house re-purification.

Quality Control Analytical Chemistry Purity

Validated Applications for Methyl 2-chloro-4-cyanobenzoate Based on Quantitative Evidence


Orthogonal and Sequential Cross-Coupling in Complex Molecule Synthesis

Methyl 2-chloro-4-cyanobenzoate is uniquely suited for orthogonal cross-coupling strategies. The lower reactivity of the chloro substituent relative to bromo or iodo analogs [1] allows researchers to sequentially functionalize a molecule. For instance, a molecule bearing both a C–Br and a C–Cl bond (synthesized using this core) can undergo a first Suzuki-Miyaura coupling selectively at the bromide site. The remaining chloro group can then be activated in a second, distinct cross-coupling step under more forcing conditions or with a specialized catalyst. This precise control over reaction sequence is invaluable for constructing diverse biaryl libraries and complex pharmaceutical intermediates.

Building Block for CNS-Penetrant Scaffolds

The calculated XLogP3 of 3.10 for Methyl 2-chloro-4-cyanobenzoate [1] positions it as a favorable building block for designing molecules intended to cross the blood-brain barrier. Its lipophilicity falls within a range often associated with good membrane permeability and CNS penetration, while still providing a synthetic handle (the chloro group) for further functionalization. This is a key differentiator from more polar free acid analogs, which may have poor passive permeability.

Synthesis of Pharmaceuticals and Agrochemical Intermediates

As a versatile intermediate, Methyl 2-chloro-4-cyanobenzoate is explicitly cited for its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules [1]. Its use in the development of agrochemicals, including herbicides and fungicides, is also documented, attributed to its stability and reactivity profile in multi-step synthetic sequences [1]. The compound serves as a critical building block for introducing a functionalized benzoate moiety into larger, more complex structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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